

# Application Notes & Protocols: Evaluating Brepocitinib in Animal Models of Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Brepocitinib |           |
| Cat. No.:            | B610002      | Get Quote |

#### Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by erythematous, scaly plaques. The pathogenesis is complex, involving interplay between immune cells and keratinocytes, largely driven by pro-inflammatory cytokines.[1][2] A central signaling cascade in this process is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which transmits signals from key cytokines like Interleukin-12 (IL-12) and Interleukin-23 (IL-23).[1][3][4] **Brepocitinib** (PF-06700841) is an oral small molecule that selectively inhibits Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), two critical enzymes in this pathway.[5][6][7] By targeting TYK2 and JAK1, **brepocitinib** can modulate the signaling of multiple cytokines implicated in psoriasis.[7][8] These application notes provide detailed protocols for evaluating the efficacy of **brepocitinib** in two standard preclinical animal models of psoriasis: the Imiquimod (IMQ)-induced model and the IL-23-induced model.

### Mechanism of Action: TYK2/JAK1 Inhibition in Psoriasis

The IL-23/IL-17 axis is a cornerstone of psoriasis pathogenesis.[9][10] IL-23, produced by dendritic cells, promotes the expansion and maintenance of T helper 17 (Th17) cells.[11][12] These Th17 cells, in turn, release pro-inflammatory cytokines like IL-17 and IL-22, which act on keratinocytes to induce hyperproliferation, epidermal hyperplasia, and further inflammation.[9] [12][13]



# Methodological & Application

Check Availability & Pricing

The signaling for IL-12 and IL-23 is dependent on the JAK-STAT pathway. Specifically, the receptors for these cytokines are associated with TYK2 and JAK2.[6][12][14] Upon cytokine binding, these kinases auto-phosphorylate and activate STAT proteins, which then translocate to the nucleus to regulate the transcription of target genes.[1][14] **Brepocitinib**, as a dual TYK2/JAK1 inhibitor, directly interferes with this cascade, blocking the downstream effects of key pathogenic cytokines.[5][6]







Click to download full resolution via product page

Caption: Brepocitinib inhibits TYK2 and JAK1, blocking IL-23/IL-12 signaling.



# **Experimental Protocols**

Two of the most widely used and translationally relevant animal models for psoriasis research are the Imiquimod (IMQ)-induced and the IL-23-induced models.[13][15] They are valuable for assessing the efficacy of novel therapeutics like **brepocitinib**.

# Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Model

This model utilizes the topical application of imiquimod, a Toll-like receptor 7/8 agonist, to induce a robust inflammatory response in mouse skin that mimics many features of human plaque psoriasis, including erythema, scaling, and epidermal hyperplasia driven by the IL-23/IL-17 axis.[16][17][18][19]



Click to download full resolution via product page

Caption: Experimental workflow for the Imiquimod-induced psoriasis model.



#### Methodology:

- Animals: Female BALB/c or C57BL/6 mice, 8-10 weeks old.
- Acclimatization: House animals for at least 7 days prior to the experiment under standard conditions.
- Induction:
  - On Day 0, shave the dorsal back skin of the mice.
  - Apply 62.5 mg of 5% imiquimod cream (e.g., Aldara™) daily to the shaved back and right ear for 5-7 consecutive days.[17]
- Treatment Groups (n=8-10 mice per group):
  - Group 1 (Naive Control): No treatment.
  - Group 2 (Vehicle Control): Daily IMQ application + daily administration of the vehicle used for brepocitinib.
  - Group 3 (Brepocitinib Low Dose): Daily IMQ application + daily administration of brepocitinib (e.g., 10 mg/kg, oral gavage).
  - Group 4 (Brepocitinib High Dose): Daily IMQ application + daily administration of brepocitinib (e.g., 30 mg/kg, oral gavage).
  - Group 5 (Positive Control): Daily IMQ application + a reference compound (e.g., a topical corticosteroid like clobetasol).[16]
- Administration: Administer brepocitinib or vehicle orally once daily, typically 1-2 hours before IMQ application.
- · Monitoring and Scoring:
  - Record body weight daily.



- Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI).[16] Score erythema, scaling, and skin thickness for the back skin on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores is the cumulative PASI score.
- Measure ear thickness daily using a digital caliper.
- Endpoint Analysis (at the end of the induction period):
  - Collect blood samples for systemic cytokine analysis.
  - Euthanize mice and collect dorsal skin and ear tissue.
  - Fix a portion of the skin tissue in formalin for histopathological analysis (H&E staining for epidermal thickness and cell infiltration).
  - Snap-freeze a portion of the skin tissue for qPCR analysis of cytokine mRNA (e.g., IL-17A, IL-22, IL-23) or for protein analysis via ELISA.

#### Protocol 2: IL-23-Induced Psoriasis Model

This model involves intradermal injections of recombinant IL-23, which directly stimulates the key pathogenic pathway of psoriasis, leading to IL-17-dependent inflammation and epidermal hyperplasia.[11][15] It is a more targeted model to specifically investigate the IL-23 axis.





Click to download full resolution via product page

Caption: Experimental workflow for the IL-23-induced psoriasis model.

#### Methodology:

- Animals: C57BL/6 mice, 8-10 weeks old.
- Acclimatization: House animals for at least 3-7 days and obtain baseline ear thickness measurements before starting.[20]
- Induction:
  - On Day 0, and every other day thereafter for a specified period (e.g., 8-16 days), inject recombinant murine IL-23 (e.g., 0.5 µg in 20 µL PBS) intradermally into the pinna of the right ear.[11][21]



- The left ear can be injected with PBS to serve as an internal control.[20][21]
- Treatment Groups (n=8-10 mice per group):
  - Group 1 (Vehicle Control): IL-23 injections + daily administration of the vehicle.
  - Group 2 (Brepocitinib Low Dose): IL-23 injections + daily administration of brepocitinib (e.g., 10 mg/kg, oral gavage).
  - Group 3 (Brepocitinib High Dose): IL-23 injections + daily administration of brepocitinib (e.g., 30 mg/kg, oral gavage).
- Administration: Administer brepocitinib or vehicle orally once daily throughout the induction period.
- Monitoring:
  - Measure the thickness of both ears on injection days (prior to injection) and at the study endpoint using a digital caliper. The change in ear thickness (Right ear - Left ear) is the primary clinical endpoint.
- Endpoint Analysis:
  - At the end of the study, euthanize mice and collect ear tissues.
  - Fix tissue for histopathological analysis (H&E staining to measure epidermal thickness).
  - Homogenize tissue for analysis of gene expression (qPCR) or protein levels (ELISA) of key cytokines like IL-17 and IL-22.[11]

## **Data Presentation**

Quantitative data from these experiments should be summarized in a clear, tabular format to facilitate comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significance.

Table 1: Effect of **Brepocitinib** on Clinical Scores in IMQ-Induced Psoriasis Model (Day 7)



| Treatment<br>Group                  | Mean<br>Erythema<br>Score (±<br>SEM) | Mean<br>Scaling<br>Score (±<br>SEM) | Mean<br>Thickness<br>Score (±<br>SEM) | Mean<br>Cumulative<br>PASI Score<br>(± SEM) | Mean Ear<br>Thickness<br>(mm ± SEM) |
|-------------------------------------|--------------------------------------|-------------------------------------|---------------------------------------|---------------------------------------------|-------------------------------------|
| Naive<br>Control                    | $0.0\pm0.0$                          | $0.0\pm0.0$                         | 0.0 ± 0.0                             | 0.0 ± 0.0                                   | 0.15 ± 0.01                         |
| IMQ +<br>Vehicle                    | 3.5 ± 0.3                            | 3.2 ± 0.4                           | 3.6 ± 0.2                             | 10.3 ± 0.8                                  | 0.35 ± 0.03                         |
| IMQ +<br>Brepocitinib<br>(10 mg/kg) | 1.8 ± 0.2*                           | 1.5 ± 0.3*                          | 1.9 ± 0.3*                            | 5.2 ± 0.7*                                  | 0.24 ± 0.02*                        |
| IMQ +<br>Brepocitinib<br>(30 mg/kg) | 0.9 ± 0.1**                          | 0.8 ± 0.2**                         | 1.0 ± 0.2**                           | 2.7 ± 0.4**                                 | 0.19 ± 0.01**                       |

<sup>\*</sup>Note: Data are representative examples. SEM = Standard Error of the Mean. \*p<0.05, \*p<0.01 compared to IMQ + Vehicle group.

Table 2: Effect of **Brepocitinib** on Histological Parameters

| Treatment Group (Model)       | Mean Epidermal Thickness<br>(μm ± SEM) | Mean Inflammatory Cell<br>Infiltrate (Score 0-4 ± SEM) |  |
|-------------------------------|----------------------------------------|--------------------------------------------------------|--|
| Vehicle (IL-23)               | 120.5 ± 10.2                           | $3.4 \pm 0.3$                                          |  |
| Brepocitinib 30 mg/kg (IL-23) | 45.3 ± 5.8**                           | 1.2 ± 0.2**                                            |  |
| Vehicle (IMQ)                 | 155.2 ± 12.5                           | 3.7 ± 0.2                                              |  |
| Brepocitinib 30 mg/kg (IMQ)   | 58.9 ± 7.1**                           | 1.5 ± 0.3**                                            |  |

<sup>\*</sup>Note: Data are representative examples. Infiltrate score based on density of immune cells in the dermis. \*p<0.01 compared to respective Vehicle group.

Table 3: Effect of **Brepocitinib** on Psoriasis-Related Cytokine mRNA Expression in Skin Tissue



| Treatment Group<br>(Model)    | Relative IL-17A<br>Expression (Fold<br>Change vs. Naive) | Relative IL-22<br>Expression (Fold<br>Change vs. Naive) | Relative IL-23p19<br>Expression (Fold<br>Change vs. Naive) |
|-------------------------------|----------------------------------------------------------|---------------------------------------------------------|------------------------------------------------------------|
| IMQ + Vehicle                 | 55.6 ± 6.2                                               | 40.1 ± 5.5                                              | 35.8 ± 4.9                                                 |
| IMQ + Brepocitinib (30 mg/kg) | 12.3 ± 2.1**                                             | 9.8 ± 1.8**                                             | 10.2 ± 2.0**                                               |

<sup>\*</sup>Note: Data are representative examples, normalized to a housekeeping gene and expressed as fold change relative to the naive control group. \*p<0.01 compared to IMQ + Vehicle group.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. TYK2 in Immune Responses and Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. jdermis.com [jdermis.com]
- 5. What is Brepocitinib used for? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted therapy for psoriasis: A focus on tyrosine kinase 2 inhibitors [psoriasis-hub.com]
- 11. imavita.com [imavita.com]
- 12. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 13. researchgate.net [researchgate.net]







- 14. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hooke Contract Research Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. imavita.com [imavita.com]
- 19. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Psoriasis Mouse Model Immunology CRO InnoSer [innoserlaboratories.com]
- 21. inotiv.com [inotiv.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Evaluating Brepocitinib in Animal Models of Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610002#brepocitinib-use-in-animal-models-of-psoriasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com